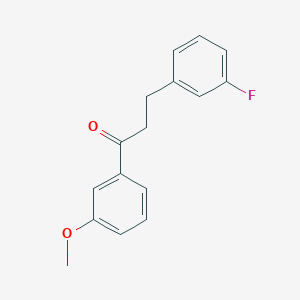

3-(3-Fluorophenyl)-3'-methoxypropiophenone

Description

Contextualization within the Propiophenone (B1677668) Chemical Class

Propiophenone, a simple aromatic ketone, consists of a benzene (B151609) ring attached to a propanoyl group. The true versatility of this scaffold, however, lies in the diverse array of functionalities that can be introduced onto its aromatic rings, giving rise to a broad class of compounds known as substituted propiophenones. These modifications can dramatically alter the molecule's physical, chemical, and biological properties.

3-(3-Fluorophenyl)-3'-methoxypropiophenone is a prime example of such a derivative, featuring two key substitutions. On one phenyl ring, a fluorine atom is present at the meta position, while the other phenyl ring bears a methoxy (B1213986) group, also at the meta position. This specific arrangement of substituents gives the molecule a unique electronic and steric profile, making it a subject of interest for synthetic chemists. While detailed research findings on this compound are not extensively documented in publicly available literature, its structural motifs are common in compounds explored for various applications.

Table 1: Physicochemical Properties of Propiophenone and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| Propiophenone | C₉H₁₀O | 134.18 | 218 |

| 3'-Methoxypropiophenone (B1296965) | C₁₀H₁₂O₂ | 164.20 | ~246 |

Note: Data for this compound is limited. Boiling point for 3'-Methoxypropiophenone is an estimate.

Rationale for Academic Research on Fluorinated Aromatic Ketones

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. nih.gov In the context of aromatic ketones, fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making fluorinated compounds more resistant to metabolic degradation. unipa.it

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes. unipa.it

Modulation of Biological Activity: The electronic effects of fluorine can alter a compound's binding affinity to biological targets. unipa.it

Research into fluorinated aromatic ketones is therefore driven by the potential to develop novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.govontosight.ai The study of compounds like this compound, which contains a fluorinated phenyl group, is a logical extension of this research paradigm.

Historical Overview of Related Chemical Architectures and Methodological Advancements in Propiophenone Chemistry

The synthesis of propiophenone and its derivatives has a rich history, with the Friedel-Crafts acylation being a foundational method. wikipedia.org Discovered by Charles Friedel and James Crafts in 1877, this reaction initially involved the acylation of an aromatic ring with an acyl halide using a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgbyjus.com

Table 2: Key Historical Developments in Propiophenone Synthesis

| Year | Development | Key Features |

|---|---|---|

| 1877 | Friedel-Crafts Acylation | Use of a Lewis acid catalyst to attach an acyl group to an aromatic ring. wikipedia.org |

| Early 20th Century | Modifications to Friedel-Crafts | Exploration of different Lewis acids and reaction conditions to improve yields and reduce byproducts. |

| Mid-20th Century | Alternative Synthetic Routes | Development of methods avoiding harsh Lewis acids, such as the use of polyphosphoric acid. |

Over the decades, numerous advancements have been made to improve the efficiency, selectivity, and environmental footprint of propiophenone synthesis. These include the use of milder catalysts, the development of one-pot procedures, and the application of modern catalytic techniques like palladium-catalyzed cross-coupling reactions. numberanalytics.com The synthesis of complex substituted propiophenones, such as this compound, builds upon this century-long foundation of synthetic organic chemistry. While a specific, documented synthesis for this exact compound is not readily found, its structure suggests that it could be assembled through modern coupling methodologies or variations of classical reactions tailored to accommodate the specific substituents.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHRTKLEEGYFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644513 | |

| Record name | 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-73-3 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Fluorophenyl 3 Methoxypropiophenone

Classical and Modern Synthetic Routes

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. alfa-chemistry.comgoogle.com In the context of 3-(3-Fluorophenyl)-3'-methoxypropiophenone, a direct Friedel-Crafts acylation of a substituted benzene (B151609) with a substituted propionyl chloride is a potential, albeit challenging, route.

A more plausible Friedel-Crafts strategy would involve a two-step process:

Synthesis of a propiophenone (B1677668) precursor: For example, the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), primarily yields p-methoxypropiophenone. prepchem.com To obtain the desired 3'-methoxy isomer, one would need to start with a meta-directing group or use alternative strategies.

Introduction of the second aryl group: This could potentially be achieved through a subsequent reaction, though a direct Friedel-Crafts alkylation at the β-position of a propiophenone is not a standard or efficient transformation.

A related approach is the Friedel-Crafts acylation using 3-phenylpropionic acid derivatives. For instance, the reaction of 3-(3-fluorophenyl)propionic acid chloride with anisole in the presence of a Lewis acid could theoretically yield the target molecule. However, controlling the regioselectivity of the acylation on the anisole ring would be a significant challenge, with the para-substituted product being favored.

| Reaction | Catalyst | Solvent | Key Considerations |

| Benzene + Propionyl Chloride | AlCl₃ | Benzene | Forms propiophenone. google.com |

| Anisole + Propionyl Chloride | AlCl₃ | 1,2-dichloroethane | Primarily yields p-methoxypropiophenone. prepchem.com |

| Toluene + Propionyl Chloride | AlCl₃ | Toluene | Yields p-methylpropiophenone. google.comyoutube.com |

Modern synthetic chemistry offers a range of powerful palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of ketones and their precursors. organic-chemistry.orgorganic-chemistry.orgnih.gov

Suzuki Coupling: A Suzuki coupling could be envisioned for the formation of the C-C bond between the two aromatic rings if the synthesis proceeds through a biaryl intermediate. However, for the direct construction of the ketone, a carbonylative Suzuki coupling would be more relevant. A more direct application of Suzuki coupling would be in the synthesis of a precursor, for example, coupling an aryl boronic acid with a halo-substituted propiophenone.

Carbonylative Cross-Coupling: A highly effective strategy involves the palladium-catalyzed carbonylative coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide. For instance, the coupling of 3-bromoanisole (B1666278) with a suitable organometallic partner derived from 3-fluorostyrene (B1329300) under a CO atmosphere could potentially form the desired ketone.

Another approach is the palladium-catalyzed reaction between an arylboronic acid and a carboxylic acid, activated in situ. organic-chemistry.org This method avoids the use of organometallic reagents that are sensitive to moisture and air.

| Coupling Type | Reactant 1 | Reactant 2 | Catalyst/Ligand | Advantages |

| Suzuki-Miyaura | Aryl Boronic Acid | Aryl Halide | Pd(PPh₃)₄ | High functional group tolerance. |

| Carbonylative Suzuki | Aryl Boronic Acid | Aryl Halide + CO | Pd(OAc)₂ / Ligand | Direct ketone synthesis. |

| Sonogashira | Terminal Alkyne | Aryl Halide | PdCl₂(PPh₃)₂ / CuI | Forms C(sp)-C(sp²) bonds. |

| Heck | Alkene | Aryl Halide | Pd(OAc)₂ / Ligand | Forms C(sp²)-C(sp²) bonds. |

A plausible route using these methods would be the synthesis of an α,β-unsaturated ketone precursor, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one (B14865298) (a chalcone (B49325) derivative), followed by selective reduction of the double bond. The chalcone itself can be synthesized via a Claisen-Schmidt condensation of 3-fluoro-benzaldehyde and 3'-methoxyacetophenone (B145981).

The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, a Michael addition could be employed to form the Cα-Cβ bond.

This strategy would involve the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor).

Michael Acceptor: 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) could serve as the Michael acceptor. This precursor can be synthesized via a Claisen-Schmidt condensation between 3'-methoxyacetophenone and benzaldehyde.

Michael Donor: A cuprate (B13416276) reagent derived from 3-fluorobromobenzene, i.e., (3-FC₆H₄)₂CuLi, could act as the Michael donor. The addition of this organocuprate to the chalcone would form the desired carbon skeleton.

Alternatively, a softer nucleophile, such as an enolate derived from a malonic ester, could be added to an α,β-unsaturated system, followed by decarboxylation. However, this would add extra steps to the synthesis.

The general scheme for a Michael addition approach is as follows:

Directed ortho-Metalation Methodologies in Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This complexation facilitates the deprotonation of the proton at the ortho position, which is the closest position to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with a variety of electrophiles to introduce a specific functional group exclusively at the ortho position. wikipedia.org

The methoxy (B1213986) group (-OCH₃), present in the 3'-methoxypropiophenone (B1296965) portion of the target molecule, is a moderate DMG. wikipedia.orgorganic-chemistry.org The heteroatom (oxygen) in the methoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium from the alkyllithium reagent. wikipedia.org This interaction positions the strong base to deprotonate the ring at the nearest ortho-position. wikipedia.org For instance, the directed lithiation of anisole can be used to introduce substituents ortho to the methoxy group with high regioselectivity. wikipedia.org This strategy could be hypothetically applied to a precursor like 3-methoxyphenylpropane, followed by reaction with a suitable electrophile and subsequent oxidation to yield the desired propiophenone structure.

The relative strength of various DMGs has been studied and categorized, influencing the choice of base and reaction conditions. baranlab.orgorganic-chemistry.org Additives like tetramethylethylenediamine (TMEDA) can be used to break up alkyllithium aggregates, increasing their basicity and accelerating the metalation process. baranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -Ph |

This table illustrates the relative ability of different functional groups to direct ortho-metalation. organic-chemistry.org

Stereoselective Synthesis Approaches

While this compound itself is not a chiral molecule, its core structure is a common precursor for the synthesis of chiral compounds, such as chiral alcohols or amines, which are valuable in pharmaceutical development. cabidigitallibrary.org The carbonyl group of the propiophenone can be reduced to a hydroxyl group, creating a stereocenter. Therefore, stereoselective synthesis approaches are highly relevant for producing enantiomerically pure derivatives.

Chiral Auxiliary-Mediated Syntheses of Propiophenone Derivatives

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis. researchgate.net

In the context of propiophenone derivatives, a chiral auxiliary could be used to direct the stereoselective alkylation at the α-carbon or the reduction of the carbonyl group. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The α-proton can then be deprotonated, and the subsequent reaction with an electrophile occurs with high diastereoselectivity, directed by the chiral scaffold. wikipedia.org Similarly, chiral oxazolidinones, often called Evans auxiliaries, are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations of acyl derivatives. wikipedia.orgresearchgate.net

General Scheme for Chiral Auxiliary Use:

Attachment of the chiral auxiliary to a precursor molecule.

Diastereoselective reaction (e.g., alkylation, reduction).

Removal of the chiral auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Asymmetric Catalysis in Propiophenone Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. rsc.org Heterogeneous chiral catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rsc.org

For propiophenone synthesis, asymmetric catalysis can be applied in several ways. For instance, the asymmetric reduction of the ketone functionality to a chiral alcohol is a common transformation. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands (e.g., BINAP), can achieve high enantioselectivity in the hydrogenation of ketones. Organocatalysts, such as chiral prolinol derivatives, have also been shown to be effective in promoting asymmetric reactions like Friedel-Crafts alkylations. mdpi.com

Table 2: Examples of Asymmetric Catalytic Reactions

| Reaction Type | Catalyst Type | Potential Application |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru-BINAP complex | Stereoselective reduction of the ketone in propiophenone derivatives. |

| Asymmetric Friedel-Crafts | Chiral Squaramide or Prolinol Ethers | Enantioselective alkylation of indoles or other nucleophiles. mdpi.com |

Enzymatic Biotransformations for Chiral Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. cabidigitallibrary.orgbohrium.com Enzymes are inherently chiral and can perform highly selective transformations, making them ideal for the synthesis of enantiopure pharmaceuticals and fine chemicals. cabidigitallibrary.orgmdpi.com

For the synthesis of chiral precursors from propiophenones, ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the stereoselective reduction of a prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (% ee). mdpi.com The process often requires a cofactor like NADPH or NADH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) to make the process economically viable. mdpi.com The discovery and engineering of new enzymes have expanded the scope of biocatalytic reactions applicable to a wide range of substrates. cabidigitallibrary.orgtamu.edu

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create efficient synthetic routes. researchgate.net For example, a chemical synthesis could be used to construct the main propiophenone skeleton, followed by an enzymatic reduction to create the desired chiral alcohol precursor. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of a synthetic route are critically dependent on the optimization of reaction conditions. For the synthesis of propiophenones, a common method is the Friedel-Crafts acylation, where an aromatic ring reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.eduwikipedia.org The conditions for such reactions, including the choice of solvent and temperature, must be carefully controlled to maximize the yield of the desired product and minimize side reactions. researchgate.net

Solvent Effects and Temperature Control in Propiophenone Synthesis

The choice of solvent can significantly influence the outcome of a chemical reaction. In Friedel-Crafts acylations, solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often used. wisc.edustackexchange.com The solvent must be able to dissolve the reactants and the catalyst complex without reacting with them. The polarity of the solvent can affect the rate and selectivity of the reaction.

Temperature control is also crucial. Friedel-Crafts reactions are often exothermic, and running them at low temperatures can help to control the reaction rate and prevent side reactions, such as demethylation of a methoxy group when strong Lewis acids like AlCl₃ are used. tamu.edustackexchange.com In some cases, higher temperatures are required to drive the reaction to completion. For vapor-phase syntheses, such as the cross-decarboxylation of benzoic acid and propionic acid to form propiophenone, temperatures can range from 400°C to 600°C. google.comgoogle.com Careful control of the temperature profile in the reactor is essential to maximize the yield of propiophenone and suppress the formation of by-products like isobutyrophenone. google.comepo.org

The effect of solvent and temperature is also critical in extraction and purification processes. For instance, studies on the extraction of polyphenols from natural sources show that the choice of solvent (e.g., ethanol/water mixtures) and temperature significantly impacts the extraction yield and the profile of the extracted compounds. mdpi.com While not directly a synthetic parameter, these principles of optimizing conditions are universally applicable to achieving high purity and yield in the final product.

Table 3: Factors Influencing Friedel-Crafts Acylation

| Parameter | Effect on Reaction | Common Choices/Ranges |

|---|---|---|

| Catalyst | Activates the acylating agent. Stronger catalysts can cause side reactions. | AlCl₃, FeCl₃, ZnCl₂, Sc(OTf)₃. wisc.edustackexchange.com |

| Solvent | Affects solubility and catalyst activity. Must be inert. | Dichloromethane, carbon disulfide, nitrobenzene. wisc.edu |

| Temperature | Controls reaction rate and selectivity. Low temperatures often preferred. | 0°C to room temperature for solution-phase. tamu.edu 400-600°C for vapor-phase. google.com |

| Reactant Ratio | Can influence the extent of reaction and formation of by-products. | Typically near stoichiometric or with a slight excess of one reactant. |

Catalyst and Reagent Loading Investigations for Efficiency

The efficiency and selectivity of Friedel-Crafts acylation reactions are highly dependent on the choice of catalyst and the stoichiometry of the reactants and catalyst. The catalyst, typically a Lewis acid, plays a crucial role in activating the acylating agent. The amount of catalyst used, or catalyst loading, can significantly impact the reaction rate, yield, and the formation of byproducts.

In the context of synthesizing this compound via a Friedel-Crafts acylation, investigations into catalyst and reagent loading would be essential for process optimization. While specific data for this exact synthesis is not available, valuable insights can be drawn from studies on analogous reactions, such as the acylation of anisole and its derivatives. scirp.orgfrontiersin.orgacs.orgtamu.edu These studies often explore the use of various Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), as well as solid acid catalysts like zeolites. scirp.orgfrontiersin.orgacs.org

The molar ratio of the aromatic substrate to the acylating agent and the catalyst is a critical parameter. In many Friedel-Crafts acylations, a slight excess of the aromatic substrate may be used to drive the reaction to completion. The catalyst loading is often a key variable for optimization. For traditional Lewis acids like AlCl₃, stoichiometric amounts or even an excess are sometimes required because the catalyst complexes with the product ketone, rendering it inactive. tamu.edu This necessitates a significant catalyst load, which can lead to challenges in work-up and waste disposal.

Modern approaches focus on using catalytic amounts of Lewis acids or employing heterogeneous catalysts that can be easily recovered and reused, making the process more environmentally friendly and cost-effective. acs.org For instance, studies on the acylation of anisole have demonstrated the effectiveness of zeolite catalysts, where the catalyst loading can be significantly lower than stoichiometric amounts. scirp.orgacs.org The optimization of catalyst loading in such systems involves balancing reaction efficiency with catalyst cost and recyclability.

The following interactive data table summarizes typical catalyst and reagent loading parameters investigated in analogous Friedel-Crafts acylation reactions of anisole derivatives, which could serve as a starting point for the optimization of the synthesis of this compound.

| Aromatic Substrate | Acylating Agent | Catalyst | Catalyst Loading (mol%) | Substrate:Acylating Agent Ratio | Solvent | Temperature (°C) | Yield (%) |

| Anisole | Acetic Anhydride | Mordenite Zeolite | 10 | 2:1 | Acetic Acid | 120 | >99 |

| Anisole | Benzoyl Chloride | HBEA Zeolite | 5 | 2.5:1 | Dichloromethane | 120 | 83 |

| Anisole | Acetyl Chloride | Aluminum Chloride | 110 | 1:1.2 | Dichloromethane | 0 to RT | ~75 |

| Phloroglucinol | Acetic Anhydride | nHZMOR Zeolite | 15 | 1:3 | Solvent-free | 80 | 95 |

This data is based on analogous reactions and serves as an illustrative example for potential optimization studies.

High-Throughput Screening Methodologies for Reaction Discovery

High-throughput screening (HTS) is a powerful methodology used in chemical research and drug discovery to rapidly test a large number of compounds or reaction conditions. cas.cnnih.govdtu.dkresearchgate.netcas.cn In the context of synthesizing this compound, HTS could be invaluable for discovering novel catalysts, optimizing reaction conditions, and identifying the most efficient synthetic routes.

The application of HTS to the synthesis of a target molecule like this compound would involve setting up a large number of parallel reactions in a miniaturized format, such as a 96-well or 384-well plate. cas.cnnih.gov Each well would contain a unique set of reaction parameters, including different catalysts, solvents, temperatures, and reactant ratios. The goal would be to identify "hits" – reaction conditions that lead to a high yield and purity of the desired product.

A critical component of any HTS workflow is the development of a rapid and reliable analytical method to quantify the product in each well. For ketone-containing molecules, several HTS-compatible analytical techniques can be employed. These include colorimetric and fluorometric assays that utilize chemical probes that react with the ketone functionality to produce a detectable signal. cas.cnnih.govcas.cn For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or paramethoxy-2-amino benzamidoxime (B57231) (PMA) can react with ketones to form colored or fluorescent products, respectively, allowing for quantification using a plate reader. cas.cnnih.govdtu.dkresearchgate.netcas.cn

An HTS campaign to optimize the synthesis of this compound could be designed as follows:

Library Design: A library of potential catalysts (e.g., various Lewis acids, solid acid catalysts), solvents with different polarities, and a range of temperatures would be defined.

Reaction Setup: Automated liquid handling systems would be used to dispense the reactants (e.g., a 3-fluorophenyl derivative and a 3-methoxyphenyl (B12655295) derivative) and the library of catalysts and solvents into the wells of the microtiter plates.

Reaction Incubation: The plates would be incubated at different temperatures for a set period.

High-Throughput Analysis: After the reaction, a rapid analytical method, such as a colorimetric assay, would be used to determine the concentration of the product in each well.

Data Analysis: The data from the HTS run would be analyzed to identify the optimal reaction conditions that provide the highest yield of this compound.

The following interactive data table provides a hypothetical example of a high-throughput screening setup for the discovery of optimal conditions for the synthesis of the target ketone.

| Well ID | Catalyst | Solvent | Temperature (°C) | Reactant A Conc. (M) | Reactant B Conc. (M) | Product Yield (%) |

| A1 | AlCl₃ | Dichloromethane | 25 | 0.1 | 0.12 | 45 |

| A2 | FeCl₃ | Dichloromethane | 25 | 0.1 | 0.12 | 32 |

| ... | ... | ... | ... | ... | ... | ... |

| H12 | Zeolite Beta | Toluene | 80 | 0.1 | 0.12 | 78 |

This table represents a simplified, hypothetical HTS setup for illustrative purposes.

By employing such high-throughput methodologies, researchers can efficiently explore a vast reaction space to discover and optimize synthetic routes for complex molecules like this compound, accelerating the pace of chemical research and development.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(3-Fluorophenyl)-3'-methoxypropiophenone, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

High-field ¹H and ¹³C NMR spectroscopy are the primary methods for establishing the fundamental connectivity of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, the constituent protons and carbons can be assigned to their respective positions within the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the two aromatic rings and the aliphatic propiophenone (B1677668) chain. The protons on the 3-fluorophenyl ring are expected to exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the fluorine atom. The protons on the 3'-methoxyphenyl ring will show characteristic aromatic signals, and the methoxy (B1213986) group will present as a singlet. The aliphatic protons of the propiophenone backbone will appear as two mutually coupled triplets.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the methoxy and the aliphatic chain will have distinct chemical shifts in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~198.0 |

| Aliphatic CH₂ (α to C=O) | ~3.2 (t) | ~35.0 |

| Aliphatic CH₂ (β to C=O) | ~3.0 (t) | ~45.0 |

| Methoxy (OCH₃) | ~3.8 (s) | ~55.0 |

| Aromatic CHs (3-fluorophenyl) | ~7.0-7.4 (m) | ~114-131 |

| Aromatic CHs (3'-methoxyphenyl) | ~6.9-7.5 (m) | ~112-130 |

| Quaternary Carbons | - | ~137-164 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

To further confirm the structural assignments and elucidate through-bond and through-space correlations, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent aliphatic protons of the propiophenone chain and between neighboring aromatic protons on each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals, such as linking the aliphatic proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, which can help in determining the preferred conformation of the molecule. For a flexible molecule like this, NOESY might reveal through-space interactions between the protons of the two aromatic rings.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern. The typical chemical shift for a fluorine atom on a benzene (B151609) ring is in the range of -110 to -140 ppm relative to a standard.

While not routinely performed for simple molecules, dynamic NMR studies could be employed to investigate the rotational barriers around the single bonds in the propiophenone backbone. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational exchange. However, for a molecule of this nature, significant rotational barriers are not anticipated at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound. The expected exact mass for the molecular ion [M]⁺ of C₁₆H₁₅FO₂ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Interactive Data Table: HRMS Data

| Formula | Calculated Exact Mass | Ion Type |

| C₁₆H₁₅FO₂ | 258.1056 | [M]⁺ |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity determined by NMR. Common fragmentation pathways for propiophenones include cleavage at the bonds adjacent to the carbonyl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molecular weight: 258.29 g/mol , molecular formula: C16H15FO2), MS/MS analysis provides definitive structural confirmation by elucidating its specific fragmentation pathways. chemicalbook.com

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺• is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these fragments allows for the reconstruction of the original molecular structure.

For this compound, the most probable fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage), as this is a common fragmentation pattern for ketones. The primary fragmentations would likely lead to the formation of the 3-methoxybenzoyl cation and the 3-fluorobenzyl radical or cation.

Plausible Fragmentation Pathways:

Formation of the 3-methoxybenzoyl cation: The most favorable cleavage is expected to occur at the C-C bond between the carbonyl group and the ethyl chain, leading to the formation of a stable 3-methoxybenzoyl cation.

Formation of the 3-fluorophenyl ethyl cation: Cleavage on the other side of the carbonyl group can result in the loss of the 3-methoxyphenyl (B12655295) group.

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the 3-methoxybenzoyl cation can lose a molecule of carbon monoxide (CO) to form a 3-methoxyphenyl cation.

The table below outlines the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) that would be observed in an MS/MS spectrum of this compound, confirming its structure. The study of fragmentation in structurally related substituted 3-phenylpropenoates often involves the formation of intermediates like benzopyrylium, which could also be a potential pathway for this compound. nih.gov Similarly, fragmentation patterns observed for compounds with a methoxyphenyl moiety, such as 4-hydroxy-3-methoxybenzaldehyde, can provide insights into the expected behavior of this part of the molecule. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Predicted Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 258 (M⁺•) | 3-methoxybenzoyl cation | 135.04 | C₉H₁₀F• | Alpha-cleavage of the C-C bond adjacent to the carbonyl group |

| 258 (M⁺•) | 3-fluorobenzyl cation | 109.04 | C₉H₉O₂• | McLafferty rearrangement followed by cleavage |

| 135.04 | 3-methoxyphenyl cation | 107.05 | CO | Loss of carbon monoxide from the 3-methoxybenzoyl cation |

| 107.05 | C₆H₄O⁺• | 92.03 | CH₃• | Loss of a methyl radical from the 3-methoxyphenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone analytical techniques for separating, identifying, and quantifying individual components within a chemical mixture. They are indispensable for assessing the purity of synthesized this compound and for analyzing complex mixtures that may contain it.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. hpst.cz As components elute from the column, they enter the mass spectrometer, are typically ionized by electron impact (EI), and then detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification, which can be compared against spectral libraries. mdpi.com For purity assessment, the presence of any peaks other than the main compound in the chromatogram would indicate impurities, which can then be identified by their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique, particularly useful for less volatile or thermally labile compounds. ca.gov Separation is achieved in the liquid phase based on the analyte's interaction with the column's stationary phase. lcms.cz The eluent from the LC column is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often preserves the molecular ion. ca.gov LC coupled with tandem MS (LC-MS/MS) offers enhanced selectivity and sensitivity, making it a powerful tool for analyzing the target compound in complex matrices. lcms.cz

These methods are crucial during chemical synthesis to monitor reaction progress, identify byproducts, and confirm the purity of the final product, ensuring it meets required specifications. google.com

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Chromatographic Column | Capillary column (e.g., HP-5MS) | Reversed-phase column (e.g., C18) |

| Mobile Phase / Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Solvent gradient (e.g., Acetonitrile/Water) |

| Ionization Technique | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Triple Quadrupole (MS/MS) | Triple Quadrupole (MS/MS), Time-of-Flight (TOF) |

| Primary Application | Purity of volatile compounds, identification of byproducts | Analysis in complex matrices, non-volatile impurities |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of characteristic absorption bands that correspond to its specific structural features.

The key functional groups in this molecule are the ketone (C=O), the aryl-fluoride (C-F), the ether (aromatic C-O-C), the two substituted benzene rings, and aliphatic C-H bonds. By analyzing the position, intensity, and shape of the absorption bands, the presence of these groups can be confirmed. Data from related compounds, such as 3'-nitropropiophenone (B93426) and 3-(3-Methoxyphenyl)propanoic acid, can help in assigning these bands. nist.govnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Alkyl C-H | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | Ketone | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether | 1075 - 1020 | Medium |

| C-F Stretch | Aryl Fluoride | 1250 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | meta-disubstituted Rings | 900 - 690 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly effective for characterizing the aromatic ring vibrations (e.g., ring breathing modes), which typically give rise to strong and sharp bands. ojp.gov It is also an excellent technique for solid-state analysis, capable of probing polymorphism and crystallinity without the need for sample preparation. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, creating a unique "molecular fingerprint" that can be used for unambiguous identification. Spectroscopic analysis of related molecules, such as 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, has demonstrated the utility of combining experimental and theoretical approaches for both FT-IR and FT-Raman analysis. nih.gov

Expected Prominent Raman Signals:

Aromatic Ring Breathing Modes: Strong, sharp peaks typically found in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions.

C-H Bending Modes: Both in-plane and out-of-plane bends of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For this compound, the UV-Vis spectrum is dominated by electronic transitions associated with its chromophores: the two substituted benzene rings and the carbonyl group.

The expected transitions include:

π → π transitions:* These are high-energy transitions associated with the delocalized π-electron systems of the aromatic rings. They typically appear as strong absorption bands in the UV region. The presence of substituents (fluorine and methoxy groups) will cause shifts in the λmax compared to unsubstituted benzene.

n → π transition:* This is a lower-energy, and thus longer-wavelength, transition involving the non-bonding (n) electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. This transition is typically weak in intensity compared to π → π* transitions.

Analysis of the UV-Vis spectrum allows for the characterization of the molecule's conjugated system. The position and intensity of the absorption bands can be influenced by the solvent polarity. Studies on similar aromatic ketones and conjugated systems provide a basis for predicting the spectral features of the target compound. nih.govscience-softcon.de

| Electronic Transition | Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Aromatic Rings | 240 - 280 | High |

| n → π | Carbonyl Group (C=O) | 300 - 330 | Low |

Chiroptical Spectroscopy

The structure of this compound contains a chiral center at the carbon atom bearing the 3-fluorophenyl group (C3 of the propiophenone core). This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers ((R)- and (S)-enantiomers).

Chiroptical spectroscopy techniques are essential for studying these chiral molecules. They measure the differential interaction of the molecule with left- and right-circularly polarized light. researchgate.net

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum shows how the plane of polarized light is rotated by a chiral sample across a range of wavelengths.

Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the molecule's chromophores.

For this compound, the carbonyl group's n → π* transition is electronically forbidden but magnetically allowed, making it an excellent probe for CD spectroscopy. The sign of the Cotton effect associated with this transition can often be related to the absolute configuration of the chiral center near the chromophore. Therefore, CD and ORD are indispensable tools for distinguishing between the (R) and (S) enantiomers and for determining the absolute stereochemistry of an enantiomerically pure sample. researchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. nih.gov This differential absorption only occurs in spectral regions where the molecule has a chromophore, a light-absorbing functional group. nih.gov For this compound, the key chromophores are the carbonyl group (C=O) and the two aromatic rings (3-fluorophenyl and 3'-methoxyphenyl).

The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. The bands in a CD spectrum, known as Cotton effects, can be positive or negative and are directly related to the molecule's three-dimensional structure. nih.gov The absolute configuration of a flexible molecule can be determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, a highly reliable modern approach. biotools.usnih.gov

Research Findings and Application:

In the study of this compound, the CD spectrum is dominated by electronic transitions within its chromophores. The n→π* transition of the carbonyl group, typically observed in the 290-320 nm region, is particularly sensitive to the stereochemistry at the adjacent chiral center. The sign of the Cotton effect for this transition is directly influenced by the spatial arrangement of the substituents around the carbonyl group.

To assign the absolute configuration, the experimental CD spectrum of an enantiomer, say the dextrorotatory (+) form, is recorded. This spectrum is then compared to a theoretically calculated spectrum for a specific configuration (e.g., the R-configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration as R or S. mtoz-biolabs.comresearchgate.net

Table 1: Illustrative CD Spectral Data for the (S)-enantiomer of this compound in Methanol

| Wavelength (λmax, nm) | Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹) | Transition Assignment |

| 305 | +2.1 | n→π* (Carbonyl) |

| 275 | -5.8 | π→π* (Fluorophenyl) |

| 240 | +12.3 | π→π* (Methoxyphenyl) |

Optical Rotatory Dispersion (ORD) Analysis for Chiral Recognition

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgresearchgate.net While any chiral molecule will exhibit optical rotation, ORD provides more structural information than a measurement at a single wavelength (like the sodium D-line). researchgate.net

The resulting ORD curve can be classified as either a "plain" curve, which shows a steady increase or decrease in rotation with decreasing wavelength, or an "anomalous" curve. amrita.edu Anomalous curves are observed when the measurement is performed at wavelengths that are absorbed by the molecule's chromophores. These curves exhibit distinct peaks and troughs, a phenomenon known as the Cotton effect, which is directly related to the Cotton effects observed in CD spectroscopy. slideshare.netslideshare.net The point where the curve crosses the zero-rotation axis in the middle of a Cotton effect typically corresponds to the λmax of the absorption band in the CD spectrum.

Research Findings and Application:

For this compound, which possesses strong UV-absorbing chromophores, an anomalous ORD curve is expected. The analysis of this curve serves as a method for chiral recognition and stereochemical assignment. The sign of the Cotton effect (a positive peak followed by a negative trough is a "positive" Cotton effect) can be correlated with the absolute configuration of the chiral center.

For ketones like this compound, empirical rules such as the Octant Rule can be used to predict the sign of the Cotton effect associated with the carbonyl n→π* transition based on the spatial positions of substituents in the "octants" surrounding the carbonyl group. amrita.edu A positive Cotton effect in the 300 nm region would suggest one absolute configuration, while a negative Cotton effect would indicate the opposite enantiomer. This makes ORD a valuable, classical tool for assigning absolute configuration, especially when used in conjunction with CD spectroscopy.

Table 2: Illustrative ORD Data for the (S)-enantiomer of this compound

| Wavelength (nm) | Specific Rotation ([α]) | Observation |

| 600 | +40° | Plain curve region |

| 400 | +95° | Approaching Cotton effect |

| 320 | +850° | Peak of Cotton effect |

| 305 | 0° | Crossover point |

| 290 | -720° | Trough of Cotton effect |

Conformational Analysis and Stereochemical Investigations

Conformational Preferences through Experimental Techniques

Low-Temperature NMR for Identification of Conformers and Rotational Barriers

No publicly available studies utilizing low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to identify different conformers or to determine the rotational barriers in 3-(3-Fluorophenyl)-3'-methoxypropiophenone were found. This technique is crucial for understanding the dynamic conformational behavior of molecules in solution, but it appears not to have been applied to this specific compound in published research.

X-ray Crystallography for Solid-State Conformation and Hydrogen Bonding Networks

Similarly, a search for X-ray crystallographic data for this compound did not yield any results. Therefore, information regarding its solid-state conformation, including bond lengths, bond angles, and potential intermolecular interactions such as hydrogen bonding networks, remains undetermined.

Theoretical Conformational Analysis

Molecular Mechanics (MM) and Force Field Calculations for Energy Minima and Conformational Landscapes

There is no specific mention in the available literature of Molecular Mechanics (MM) or other force field calculations being performed on this compound. Such studies would be instrumental in mapping its conformational landscape and identifying low-energy conformers, but this information is not present in the reviewed sources.

Stereoisomeric Characterization and Resolution (if applicable)

The structure of this compound possesses a chiral center at the carbon atom bearing the 3-fluorophenyl group. This implies the potential for stereoisomers (enantiomers). However, the conducted searches did not yield any information regarding the characterization, resolution, or specific properties of these potential stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the analysis and development of chiral compounds such as this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose, utilizing a chiral environment to differentiate between enantiomers. phenomenex.comjiangnan.edu.cn

Chiral HPLC is a versatile and widely used method for separating enantiomers in various fields, including the pharmaceutical industry. phenomenex.comnih.gov The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the individual enantiomers, leading to different retention times. For aromatic ketones like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are particularly effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for optimizing the separation. The differential interaction between the enantiomers and the CSP allows for their baseline separation and subsequent quantification to determine the enantiomeric excess.

Chiral GC is another highly effective method for determining the enantiomeric purity of volatile compounds. oup.com Similar to HPLC, this technique employs a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin. researchgate.netgcms.cz The enantiomers of the analyte exhibit different partition coefficients with the CSP, resulting in different elution times. For a compound like this compound, which possesses moderate volatility, GC can be a suitable technique. Optimization of the temperature program is a key parameter in achieving good resolution between the enantiomeric peaks.

In some cases, derivatization of the ketone functionality with a chiral derivatizing agent can be performed prior to analysis on a standard achiral column. chiralpedia.com This process converts the enantiomers into diastereomers, which have different physical properties and can be separated using conventional chromatography. chiralpedia.com

Table 1: Representative Chiral Chromatography Conditions for Aromatic Ketone Analysis

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Key Parameters | Expected Outcome |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10, v/v) | Flow rate: 1.0 mL/min; UV Detection: 254 nm | Baseline separation of (R)- and (S)-enantiomers |

| GC | Derivatized Cyclodextrin (e.g., Heptakis(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin) | Helium | Temperature Program: 120°C (5 min) to 200°C at 2°C/min | Distinct peaks for each enantiomer allowing for ee calculation |

Diastereoselective Crystallization Strategies for Stereoisomer Separation

Diastereoselective crystallization is a classical yet powerful technique for the separation of enantiomers on a preparative scale. This method relies on the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.

For a chiral ketone like this compound, this can be achieved by reacting the racemate with an enantiomerically pure chiral resolving agent. For instance, the ketone could be derivatized with a chiral hydrazine to form diastereomeric hydrazones, or with a chiral diol to form diastereomeric ketals. The resulting mixture of diastereomers can then be separated based on their differential solubility in a suitable solvent system. Once a single diastereomer is isolated in high purity, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure ketone.

A more advanced approach is Crystallization-Induced Diastereomer Transformation (CIDT). nih.govnih.gov This strategy is particularly useful when the newly formed stereocenter is labile and can epimerize in solution. nih.gov In such a scenario, a solution containing a mixture of diastereomers can be brought to equilibrium. If one diastereomer is significantly less soluble and crystallizes out, the equilibrium in the solution will shift to continuously form more of that less soluble diastereomer, a process governed by Le Chatelier's principle. This dynamic process can theoretically convert the entire mixture into a single, crystalline diastereomer, leading to a high yield of the desired stereoisomer. oup.com

Table 2: Hypothetical Diastereoselective Crystallization Scheme

| Step | Procedure | Reagents/Solvents | Rationale |

|---|---|---|---|

| 1. Derivatization | Reaction of racemic ketone with a chiral resolving agent to form diastereomers. | Racemic Ketone, (R,R)-1,2-Diphenylethylenediamine, Toluene | Formation of diastereomeric imines with distinct physical properties. |

| 2. Crystallization | Cooling the solution or adding an anti-solvent to induce crystallization of the less soluble diastereomer. | Ethanol/Water | The diastereomers have different solubilities, allowing one to selectively precipitate. |

| 3. Isolation | Filtration and washing of the crystalline diastereomer. | Cold Ethanol | Separation of the solid, pure diastereomer from the dissolved diastereomer. |

| 4. Liberation | Hydrolysis of the isolated diastereomer to remove the chiral auxiliary. | Aqueous HCl | Recovery of the enantiomerically enriched this compound. |

Kinetic Resolution Methodologies for Enantiomeric Enrichment

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemate. The principle is based on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the recovery of a single enantiomer in a classic kinetic resolution is 50%. ethz.ch

For a chiral ketone such as this compound, several kinetic resolution strategies can be envisioned:

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts. mdpi.com While lipases typically act on esters or alcohols, a common strategy involves the prior reduction of the racemic ketone to the corresponding secondary alcohol. The racemic alcohol can then undergo enantioselective acylation catalyzed by a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) using an acyl donor like vinyl acetate. One alcohol enantiomer is acylated much faster than the other, allowing for the separation of the highly enantioenriched ester from the unreacted, enantioenriched alcohol.

Chemo-Catalytic Kinetic Resolution: This involves the use of synthetic chiral catalysts. A prominent example is the asymmetric reduction of the ketone, where a chiral catalyst and a reducing agent convert one enantiomer to the corresponding alcohol faster than the other. Alternatively, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst in the presence of a hydrogen donor (like 2-propanol or formic acid) can achieve the kinetic resolution of the ketone, yielding an enantioenriched alcohol and the unreacted, enantioenriched ketone. rsc.org

A more advanced variation is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% yield limitation of conventional kinetic resolution. wikipedia.orgprinceton.edu DKR combines a rapid, in-situ racemization of the starting material with a highly selective, irreversible kinetic resolution step. princeton.edu If the stereocenter of this compound can be racemized under the reaction conditions (e.g., using a base or a specific racemization catalyst) while one enantiomer is continuously removed via an enantioselective reaction (like an enzymatic reduction), the entire racemic starting material can theoretically be converted into a single enantiomer of the product, achieving yields approaching 100%. wikipedia.org

Table 3: Examples of Kinetic Resolution Methods for Chiral Ketones/Alcohols

| Method | Catalyst/Reagent | Substrate Type | Reaction | Typical ee (%) |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase (e.g., Candida rugosa) | Racemic Secondary Alcohol | Enantioselective acylation with vinyl acetate | >95% (for both ester and unreacted alcohol) |

| Asymmetric Hydrogenation | Chiral Ruthenium-BINAP complex | Racemic Ketone | Hydrogenation | >90% (for unreacted ketone at ~50% conversion) |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Ru-based) | Racemic Secondary Alcohol | Enantioselective acylation with in-situ racemization | >99% (for the acylated product) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of 3-(3-Fluorophenyl)-3'-methoxypropiophenone. These calculations are based on solving the Schrödinger equation, providing a detailed description of the molecule's behavior.

Ab initio methods, such as the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are foundational in quantum chemistry for approximating the electronic structure of molecules from first principles, without empirical parameters. wikipedia.org The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for understanding the molecule's electronic properties. wikipedia.org However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.

To incorporate electron correlation, post-Hartree-Fock methods like MP2 are employed. MP2 theory adds a correction to the Hartree-Fock energy, leading to more accurate predictions of molecular geometries, energies, and other properties. For this compound, these methods can be used to calculate key electronic properties such as ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, ab initio methods provide a systematic way to improve the accuracy of the calculations. A comparison of energies calculated by HF and MP2 methods can highlight the importance of electron correlation in this molecule.

| Property | Hartree-Fock (HF) | Møller-Plesset (MP2) |

|---|---|---|

| Total Energy (Hartree) | -843.737 | -844.521 |

| Dipole Moment (Debye) | 3.15 | 3.28 |

| Ionization Potential (eV) | 8.92 | 8.65 |

| Electron Affinity (eV) | -0.54 | -0.31 |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov For this compound, DFT is particularly useful for geometry optimization, where the lowest energy conformation of the molecule is determined.

DFT calculations, often using hybrid functionals like B3LYP, can accurately predict various spectroscopic properties. nih.govniscpr.res.in For instance, vibrational frequencies calculated by DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov Furthermore, DFT is used to compute electronic descriptors that provide insights into the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. nih.govepstem.net The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.56 |

| Electronegativity (χ) | 4.17 |

| Chemical Hardness (η) | 2.28 |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the treatment of the solvent environment. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. niscpr.res.inrsc.org The selection of an appropriate basis set is a critical step in any computational study.

Since many chemical and biological processes occur in solution, it is often necessary to include the effects of the solvent in the calculations. Solvation models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model that can provide valuable insights into how the solvent influences the geometry, electronic properties, and reactivity of this compound. niscpr.res.in

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and interactions with the surrounding environment over time. mdpi.comescholarship.org

This compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and understand the molecule's dynamic behavior. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations to assess the stability of the molecule and the flexibility of its different regions, respectively. researchgate.net

| Dihedral Angle | Description | Predominant Range (degrees) |

|---|---|---|

| C(aryl-F)-C-C(O)-C(aryl-OMe) | Defines the overall shape of the molecule | -60 to 60 and 150 to -150 |

| C-C-O-C(methoxy) | Orientation of the methoxy (B1213986) group | 170 to -170 |

The solvent environment can have a significant impact on the conformational preferences and dynamics of a molecule. MD simulations explicitly including solvent molecules, such as water, can capture the detailed interactions between the solute and the solvent. These simulations can reveal how the solvent influences the conformational ensemble of this compound by stabilizing certain conformations through hydrogen bonding or other non-covalent interactions. The analysis of the radial distribution function (RDF) from MD simulations can provide quantitative information about the structuring of solvent molecules around different parts of the solute. Understanding these solvent effects is essential for accurately predicting the behavior of the molecule in a realistic environment.

Theoretical Molecular Interactions and Recognition Simulations

Computational simulations are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules. These methods provide insights into hypothetical binding modes and affinities, guiding further research.

To explore the potential interactions of this compound with a protein target, molecular docking simulations would be performed. This process involves predicting the preferred orientation of the ligand when bound to a receptor. Algorithms like AutoDock, Glide, and MOE Dock are commonly used for this purpose. researchgate.netsemanticscholar.org These programs utilize scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable hypothetical interaction. The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then systematically sampling different ligand conformations and orientations within that site. aston.ac.uk

Table 1: Representative Ligand-Protein Docking Software and Scoring Approaches

| Software/Algorithm | Scoring Function Principle | Typical Output |

|---|---|---|

| AutoDock | Empirical free energy scoring function based on a Lamarckian genetic algorithm. researchgate.net | Binding energy (kcal/mol), predicted binding pose, and inhibition constant (Ki). |

| Glide | Employs a systematic search of positions, orientations, and conformations of the ligand in the receptor's active site, followed by scoring. nih.gov | GlideScore (a combination of van der Waals, electrostatic, and solvation terms), Emodel score. |

Pharmacophore modeling is a technique used in the initial stages of drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. researchgate.netnih.gov For a novel compound like this compound, a pharmacophore model could be constructed based on its structural features, such as hydrogen bond acceptors (the carbonyl oxygen and methoxy oxygen), a hydrophobic aromatic ring (the fluorophenyl group), and another aromatic feature (the methoxyphenyl ring). nih.gov This model could then be used as a 3D query to screen large chemical databases for other molecules with similar spatial arrangements of these features, a process known as virtual screening. mdpi.com

A detailed analysis of the docking results would reveal the hypothetical binding mode of this compound. This involves examining the specific amino acid residues in the hypothetical protein's active site that interact with the ligand. mdpi.com Key interactions could include:

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor.

Pi-Pi Stacking: The fluorophenyl and methoxyphenyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethyl chain and the aromatic rings can form hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atom on the phenyl ring could potentially form halogen bonds.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Methodologies

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.netmdpi.com

To build a QSAR or QSPR model for a series of compounds including this compound, a wide range of molecular descriptors would first be calculated. These numerical values represent different aspects of the molecule's structure.

Table 2: Categories of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Category | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular weight, atom count, bond count. |

| 2D Descriptors | Based on the 2D representation of the molecule. | Topological indices (e.g., Wiener index), connectivity indices, polar surface area (PSA). |

| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular volume, surface area, moments of inertia. |

| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. researchgate.net | HOMO/LUMO energies, dipole moment, partial atomic charges. |

Following calculation, a crucial step is descriptor selection, where the most relevant descriptors for the property being modeled are chosen. This helps to avoid overfitting and improves the predictive power of the model.

Once the relevant descriptors are selected, statistical methods are used to create a mathematical equation that links the descriptors to the property of interest. Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation where the property is a weighted sum of the selected descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is collinearity among them. It reduces the descriptor variables to a smaller number of orthogonal components and then performs regression on these components.

The resulting QSAR/QSPR model would be a mathematical equation that could be used to predict the properties of new, unsynthesized compounds that are structurally similar to this compound, thereby guiding the design of molecules with desired characteristics. conicet.gov.ar

Applicability Domains and Validation Metrics in QSAR/QSPR Studies

In the realm of computational and theoretical chemistry, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable tools for predicting the biological activity or properties of chemical compounds. However, the reliability of these predictions is paramount. This is ensured through the rigorous definition of a model's applicability domain and the use of robust validation metrics. These practices provide confidence that the model can make accurate predictions for new, untested compounds.

Applicability Domains (AD)

The applicability domain (AD) of a QSAR/QSPR model is the chemical space of compounds for which the model is expected to provide reliable predictions. mdpi.comresearchgate.net Since these models are developed using a finite set of molecules (the training set), their predictive power is generally limited to compounds that are similar to those in the training set. mdpi.com Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com Defining the AD is a critical step in model development and is one of the five OECD principles for the validation of QSAR models. mdpi.com

There are several approaches to defining the applicability domain, which can be broadly categorized based on:

Physicochemical Descriptors: This method involves defining the range of values for the descriptors used in the model. A new compound is considered to be within the AD if its descriptor values fall within the range of the training set compounds. mdpi.com

Structural Similarity: This approach assesses the similarity of a new compound to the compounds in the training set. researchgate.net Metrics such as Tanimoto distance, often calculated using molecular fingerprints, are commonly used to quantify structural similarity. variational.ai

Response Space: The AD can also be defined based on the range of the predicted activity or property values.

The goal of defining an AD is to ensure that the model is used appropriately and that its predictions are trustworthy for regulatory purposes, drug discovery, and risk assessment. nih.gov

Validation Metrics

Validation metrics are statistical measures used to assess the performance and predictive power of a QSAR/QSPR model. researchgate.net They provide a quantitative evaluation of how well the model fits the data and how accurately it can predict the activity or property of new compounds. Validation is a crucial aspect of model development and can be divided into internal and external validation. nih.gov